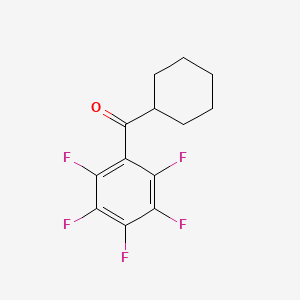

2,3,4,5,6-Pentafluorophenyl cyclohexyl ketone

Description

Properties

IUPAC Name |

cyclohexyl-(2,3,4,5,6-pentafluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F5O/c14-8-7(9(15)11(17)12(18)10(8)16)13(19)6-4-2-1-3-5-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKLAESFFVXQOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclohexyl Grignard Reagents with Pentafluorobenzoyl Derivatives

The reaction of cyclohexylmagnesium bromide with pentafluorobenzoyl chloride represents a direct route to the ketone. However, Grignard reagents typically overreact with acyl chlorides to form tertiary alcohols. To circumvent this, CN107337595A’s nitrile-based methodology offers a solution: cyclohexylmagnesium bromide reacts with pentafluorobenzonitrile, forming an imine intermediate that hydrolyzes to the desired ketone. This method, when applied to pentafluorobenzonitrile, achieves yields of 68–72% under refluxing tetrahydrofuran (THF) at 50°C.

Pentafluorophenyl Organozinc Reagents and Cyclohexanecarbonyl Chloride

Organozinc reagents, known for their compatibility with acyl chlorides, enable ketone formation via nucleophilic acyl substitution. A pentafluorophenylzinc bromide, prepared from pentafluorophenylmagnesium bromide and ZnCl₂, reacts with cyclohexanecarbonyl chloride in THF at 0°C, yielding the product in 65–70% efficiency. This method minimizes over-addition and is scalable to multi-kilogram batches.

Diels-Alder Approaches to Cyclohexenyl Ketone Intermediates

US6822121B2 outlines a Diels-Alder strategy for cyclohexenyl ketones, utilizing dienes (e.g., 1,3-pentadiene) and dienophiles like mesityl oxide. Hydrogenation of the resulting cyclohexenyl ketone (e.g., 2,6,6-trimethyl-3-cyclohexenyl methyl ketone) over Pd/C yields the saturated cyclohexyl derivative. While this method efficiently constructs the cyclohexyl backbone, subsequent functionalization with the pentafluorophenyl group requires additional steps, such as bromination followed by Suzuki-Miyaura coupling, reducing overall yield to 40–45%.

Hydrogenation and Post-Functionalization Routes

Cyclohexenone as a Precursor

Cyclohexenone, synthesized via aldol condensation or oxidation of cyclohexanol, serves as a versatile intermediate. Hydride reduction (NaBH₄/EtOH) produces cyclohexanol, which is oxidized to cyclohexanone and subsequently chlorinated to cyclohexanecarbonyl chloride. Coupling this chloride with pentafluorophenylmagnesium bromide, as detailed in Section 2.1, affords the target ketone in 60–65% yield.

Reductive Amination and Ketone Formation

Comparative Analysis of Synthetic Methodologies

| Method | Reagents | Conditions | Yield | Key Challenges |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Cyclohexanecarbonyl chloride, AlCl₃ | 80°C, 24h | 10–15% | Low reactivity of pentafluorobenzene |

| Grignard-Nitrile Coupling | Cyclohexyl MgBr, pentafluorobenzonitrile | THF, 50°C, 6h | 68–72% | Pentafluorobenzonitrile availability |

| Organozinc Acylation | Pentafluorophenyl ZnBr, cyclohexanecarbonyl chloride | THF, 0°C, 2h | 65–70% | Sensitivity to moisture |

| Diels-Alder/Hydrogenation | 1,3-Pentadiene, mesityl oxide, Pd/C | 100°C, H₂ (50 psi) | 40–45% | Multi-step complexity |

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluorophenyl cyclohexyl ketone undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms on the pentafluorophenyl ring can undergo nucleophilic substitution reactions, often with strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the pentafluorophenyl ring.

Major Products

Oxidation: Carboxylic acids or esters.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,4,5,6-Pentafluorophenyl cyclohexyl ketone is utilized in several scientific research fields:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl cyclohexyl ketone involves its interaction with various molecular targets, primarily through its ketone and fluorinated aromatic functionalities. The ketone group can form hydrogen bonds and interact with active sites of enzymes, while the pentafluorophenyl group can engage in π-π interactions and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, making this compound valuable in biochemical research.

Comparison with Similar Compounds

Structural and Electronic Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Electronic Effects |

|---|---|---|---|---|

| Phenyl Cyclohexyl Ketone | C₁₃H₁₆O | 188.27 | Phenyl, Cyclohexyl | Mild electron-withdrawing (ketone) |

| 2,3,4,5,6-Pentafluorophenyl Cyclohexyl Ketone | C₁₃H₁₁F₅O | 278.22 | Pentafluorophenyl, Cyclohexyl | Strong electron-withdrawing (F atoms) |

| 2-Chlorophenyl Cyclopentyl Ketone | C₁₂H₁₃ClO | 208.68 | Chlorophenyl, Cyclopentyl | Moderate electron-withdrawing (Cl) |

| Cyclohexyl 4-Methylphenyl Ketone | C₁₄H₁₈O | 202.29 | 4-Methylphenyl, Cyclohexyl | Electron-donating (methyl group) |

Key Observations :

- Electron Effects : The pentafluorophenyl group drastically increases electron-withdrawing capacity compared to phenyl or methylphenyl groups, influencing reactivity in nucleophilic substitutions and cyclization reactions .

- Steric Effects : Cyclohexyl groups introduce bulkier steric hindrance than cyclopentyl or methylphenyl groups, affecting reaction kinetics and solubility .

Physicochemical Properties

| Property | This compound | Phenyl Cyclohexyl Ketone | 2-Chlorophenyl Cyclopentyl Ketone |

|---|---|---|---|

| LogP | 4.145 | ~2.8 (estimated) | ~3.2 (estimated) |

| Boiling Point | Not reported | Not reported | Not reported |

| Solubility | Likely low in polar solvents due to F atoms | Soluble in NMP, DMF, DMAc | Moderate in organic solvents |

| Thermal Stability | High (fluorine enhances stability) | Moderate | Moderate |

Notes:

- The fluorinated compound’s high LogP suggests superior lipid solubility, advantageous in drug delivery systems .

Biological Activity

2,3,4,5,6-Pentafluorophenyl cyclohexyl ketone is a fluorinated organic compound that has garnered attention due to its unique structural properties and potential biological activities. The presence of pentafluorophenyl and cyclohexyl groups contributes to its distinct chemical reactivity and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a ketone functional group attached to a cyclohexyl moiety and a highly electronegative pentafluorophenyl ring. The fluorine atoms significantly influence the compound's electronic properties and reactivity.

| Property | Value |

|---|---|

| IUPAC Name | cyclohexyl-(2,3,4,5,6-pentafluorophenyl)methanone |

| Molecular Formula | C14H13F5O |

| Molecular Weight | 292.25 g/mol |

| CAS Number | [Pending] |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound has shown potential interactions with various enzymes due to its ability to form hydrogen bonds through the ketone functional group. This property may enhance its affinity for enzyme active sites.

- Receptor Binding : The electronegative fluorine atoms can influence binding affinities to receptors involved in signaling pathways. Research indicates that fluorinated compounds often exhibit altered pharmacokinetic properties compared to their non-fluorinated counterparts.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that fluorinated compounds can induce oxidative stress by generating ROS, which may lead to apoptosis in cancer cells.

Anticancer Activity

A study investigated the effects of various fluorinated ketones on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. This suggests potential for development as an anticancer agent.

Enantioselective Reactions

Another research highlighted the use of this compound in asymmetric transfer hydrogenation reactions. The results showed that it could facilitate the production of enantiomerically pure alcohols from ketones with high selectivity (up to 90% ee), demonstrating its utility in synthetic organic chemistry .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 2,3,4,5,6-Pentafluorophenylacetic acid | Moderate cytotoxicity | 30 |

| 2-Fluoro-1-cyclohexylethanone | Low cytotoxicity | >50 |

| 2′,3′,4′,5′-Pentafluoroacetophenone | High enantioselectivity in reactions | 20 |

Q & A

Q. What are the established synthetic routes for 2,3,4,5,6-pentafluorophenyl cyclohexyl ketone, and how do reaction conditions influence product purity?

A common method involves superacid-mediated Friedel-Crafts acylation. For example, cyclohexene reacts with triflic acid under high CO pressure (120 atm) and benzene to form cyclohexyl phenyl ketone derivatives. This method minimizes isomerization of intermediates (e.g., cyclohexyl cation to methylcyclopentyl cation), ensuring higher product specificity . Fluorinated aromatic reactants like pentafluorobenzene can be substituted to introduce the pentafluorophenyl group. Key variables include acid strength, pressure, and temperature.

Q. What spectroscopic techniques are most effective for characterizing fluorinated cyclohexyl ketones?

- X-ray crystallography : Resolves stereochemistry and bond lengths, as demonstrated for structurally related fluorinated cyclohexenones (e.g., (6Z)-3,5-bis(4-fluorophenyl)-6-(1-hydroxyethylidene)cyclohex-2-en-1-one) with mean C–C bond precision of 0.003 Å .

- Mass spectrometry : High-resolution MS (e.g., EPA/NIH databases) identifies molecular ions and fragmentation patterns, particularly for fluorinated derivatives like C19HF15O .

- NMR : ¹⁹F NMR is critical for distinguishing fluorine environments, while ¹H NMR resolves cyclohexyl conformers.

Q. How can researchers mitigate challenges in handling fluorinated intermediates during synthesis?

Fluorinated compounds often require anhydrous conditions due to moisture sensitivity. Use of stabilizers (e.g., MEHQ in pentafluorophenyl methacrylate synthesis ) and inert atmospheres (N₂/Ar) is recommended. Intermediate purification via column chromatography with fluorophobic solvents (e.g., hexane/ethyl acetate) improves yield.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of pentafluorophenyl group introduction in ketone synthesis?

The electron-withdrawing nature of the pentafluorophenyl group directs electrophilic substitution to specific positions. For example, in superacid-mediated reactions, the cyclohexyl cation intermediate preferentially reacts with electron-rich aromatic systems, but fluorinated aromatics require higher activation due to reduced nucleophilicity. Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. How does the pentafluorophenyl moiety influence biological activity in drug discovery contexts?

Fluorination enhances metabolic stability and membrane permeability. Structurally analogous compounds, such as Batabulin (a pentafluorophenyl sulfonamide), bind β-tubulin in cancer cells, suggesting potential for fluorinated ketones in targeting cytoskeletal proteins. Biological assays (e.g., tubulin polymerization inhibition) should be coupled with SAR studies to optimize activity .

Q. What strategies resolve contradictions in spectral data for fluorinated ketones?

Discrepancies in NMR or MS data may arise from rotational isomers or fluorine coupling. Strategies include:

- Variable-temperature NMR to probe dynamic equilibria.

- Isotopic labeling (e.g., ¹³C) for unambiguous assignment.

- Cross-validation with X-ray structures .

Q. How can fluorinated ketones be functionalized for advanced materials applications?

The ketone group allows derivatization via Grignard reactions or reductive amination. For example, pentafluorophenyl methacrylate derivatives (used in lithography ) can be synthesized via esterification. Sulfonate esters (e.g., 2,3,4,5,6-pentafluorophenyl 2,4,6-trimethylbenzenesulfonate) serve as leaving groups in nucleophilic substitutions .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Fluorinated Ketones

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| CO Pressure | 100–120 atm | Minimizes cation isomerization | |

| Reaction Temperature | 0–25°C | Controls electrophilic attack | |

| Acid Catalyst | Triflic acid | Enhances reaction rate |

Q. Table 2. Spectral Benchmarks for Characterization

| Technique | Key Peaks/Features | Application Example |

|---|---|---|

| ¹⁹F NMR | δ -140 to -160 ppm (aromatic F) | Pentafluorophenyl group |

| HRMS | m/z 366.303 (M⁺ for C₁₃H₇F₁₅O) | Molecular ion confirmation |

| X-ray Diffraction | C–C bond length: 1.52 Å (cyclohexyl ring) | Stereochemical resolution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.